4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid
Overview
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid is a fluorinated organic compound with the molecular formula C6H5F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pentenoic acid derivatives and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -20°C to 100°C, depending on the specific fluorinating agent used.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butanone
- 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid
- 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol
Uniqueness
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNILJSRYVRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380257 | |
Record name | 3-(Perfluoroisopropyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-64-2 | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243139-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoroisopropyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the discovery of microbial C-F bond cleavage in PFASs significant?
A1: PFASs, including 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid, are known for their environmental persistence due to the strong carbon-fluorine (C-F) bond. [] This bond's stability makes traditional degradation methods challenging. The research by [Huang et al. (2023)] [] demonstrates, for the first time, that a microbial community can cleave the C-F bond in this compound through reductive defluorination. This discovery is groundbreaking because it reveals a naturally occurring biological mechanism capable of breaking down these persistent pollutants. This opens up possibilities for developing bioremediation strategies for PFAS-contaminated environments.
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